8-Deacetylyunaconitine

Toxicology Herbal safety Aconitum alkaloids

Quantifying hidden toxic Aconitum alkaloids in Fuzi and processed herbal products using class-based surrogate standards introduces quantification error-structurally related alkaloids diverge markedly in acute toxicity (oral LD50: DYA 60.0 mg/kg vs. yunaconitine 2.37 mg/kg), detection frequency (DYA 33.3% in Fuzi, highest among the four hidden toxins), and pharmacokinetics (oral bioavailability 48.5%, t1/2 3.2 h). 8-Deacetylyunaconitine (DYA) resolves this gap as a compound-specific certified reference material. • Validated UPLC recovery: 99.6% (RSD 0.6%), enabling robust multi-alkaloid method calibration. • Natural abundance benchmark: 0.054%-0.250% in A. vilmorinianum, supporting extraction yield assessment. • Supplied at ≥98% HPLC purity with comprehensive Certificate of Analysis for immediate method validation and regulatory compliance workflows.

Molecular Formula C33H47NO10
Molecular Weight 617.7 g/mol
Cat. No. B10862179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Deacetylyunaconitine
Molecular FormulaC33H47NO10
Molecular Weight617.7 g/mol
Structural Identifiers
SMILESCCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC
InChIInChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)20(35)12-21(41-4)33-19-13-31(37)22(42-5)14-32(38,24(27(33)34)25(43-6)26(30)33)23(19)28(31)44-29(36)17-8-10-18(40-3)11-9-17/h8-11,19-28,35,37-38H,7,12-16H2,1-6H3/t19-,20-,21+,22+,23-,24+,25+,26-,27-,28-,30+,31+,32-,33+/m1/s1
InChIKeyDHVYLCVNTWPXSI-XKZPYEFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Deacetylyunaconitine Reference Standard Profile


8-Deacetylyunaconitine (DYA) is a C19-diterpenoid alkaloid belonging to the aconitane-type structural class, with molecular formula C33H47NO10 and molecular weight 617.73 g/mol [1]. It occurs naturally in multiple Aconitum species, including A. vilmorinianum, A. forrestii, A. transsectum, A. kongboense, and A. carmichaelii, as well as in processed herbal products such as Fuzi [2]. DYA is classified as one of four 'hidden toxic Aconitum alkaloids' alongside yunaconitine (YAC), crassicauline A (CCA), and 8-deacetylcrassicauline A (DCA), having been detected in poisoning cases and processed Aconitum carmichaelii lateral root products [3]. As an analytical reference material, DYA is commercially available at HPLC purity ≥98% and serves as a critical standard for the identification and quantification of diterpenoid alkaloids in complex herbal matrices .

Reference Standard Type Certified analytical reference material for diterpenoid alkaloid quantification
Workflow Fit Suited for UHPLC-MS/MS or UPLC-based multi-alkaloid profiling in Aconitum herbal matrices
Selection Context HPLC-characterized standard; supports identification and safety-related marker analysis in Fuzi products

Why 8-Deacetylyunaconitine Cannot Be Substituted


Substituting 8-deacetylyunaconitine (DYA) with other C19-diterpenoid alkaloids such as yunaconitine (YAC), crassicauline A (CCA), or 8-deacetylcrassicauline A (DCA) is scientifically unjustified due to profound differences in acute toxicity, pharmacokinetic behavior, and natural abundance in herbal materials. Within this structurally related subgroup of 'hidden toxic Aconitum alkaloids,' DYA exhibits an oral LD50 approximately 25-fold higher than YAC and 11-fold higher than CCA in the same ICR mouse model, representing a distinct toxicological profile that materially affects experimental safety margins and dosing considerations [1]. The analytical detection frequency of DYA in Fuzi samples (33.3%) markedly exceeds that of YAC (19.6%) and CCA (5.8%), indicating that DYA is a more prevalent contaminant marker requiring specific quantification in quality control workflows [2]. Furthermore, DYA's moderate oral bioavailability (48.5%) and rapid half-life (t1/2 = 3.2 h) in rat plasma differ substantially from the pharmacokinetic parameters reported for parent compounds like YAC, which undergoes metabolic hydrolysis to yield DYA [3]. These quantitative divergences across multiple evidence dimensions mandate compound-specific procurement and validation rather than reliance on in-class substitution.

Toxicity Profile Acute oral toxicity differs markedly from yunaconitine and crassicauline A; class-inferred safety margins may not transfer.
Detection Prevalence Compound-specific frequency in Fuzi samples means substitution risks misidentification of the most common hidden marker.
Pharmacokinetics Distinct oral bioavailability and half-life make in-class analog replacement unsuitable for metabolite or ADME studies.

8-Deacetylyunaconitine Comparative Evidence


Acute Oral Toxicity vs. Yunaconitine and Crassicauline A

In a systematic head-to-head acute toxicity study of four hidden toxic Aconitum alkaloids, 8-deacetylyunaconitine (DYA) demonstrated an oral LD50 of 60.0 mg/kg in female ICR mice, compared to 2.37 mg/kg for yunaconitine (YAC) and 5.60 mg/kg for crassicauline A (CCA) [1]. Intravenous LD50 values were 7.60 mg/kg (DYA), 0.200 mg/kg (YAC), and 0.980 mg/kg (CCA), respectively [1]. This represents an approximate 25-fold lower oral toxicity for DYA relative to YAC and an 11-fold lower toxicity relative to CCA.

Acute Oral Toxicity vs. Analogs
Head-to-head
Oral LD50: 60.0 vs. 2.37 (YAC) / 5.60 (CCA) mg/kg
Supports safety-related handling context and experimental window differentiation.
Female ICR mice; UDP method. LD50 approximately 25-fold higher than YAC.
Toxicology Herbal safety Aconitum alkaloids

Pharmacokinetics: Oral Bioavailability and Half-Life

A dedicated UPLC-MS/MS pharmacokinetic study in rats established that 8-deacetylyunaconitine (DYA) exhibits an oral bioavailability of 48.5% with AUC(0-t) values of 1770.0 ± 530.6 ng/mL·h (oral, 5 mg/kg) and 73.0 ± 24.6 ng/mL·h (intravenous, 0.1 mg/kg) [1]. The elimination half-life (t1/2) was determined to be 3.2 ± 0.7 h following oral administration and 4.5 ± 1.7 h following intravenous administration [1]. While comparable head-to-head PK data for YAC and CCA in the same experimental system are not available from the identified primary literature, DYA's moderate bioavailability and rapid clearance distinguish it as a distinct pharmacokinetic entity requiring compound-specific analytical method validation. Notably, DYA is recognized as a metabolic hydrolysis product of yunaconitine, positioning it as a key analyte in studies of Aconitum alkaloid biotransformation [1].

Oral PK Parameters
Reported
F = 48.5% · t1/2 oral 3.2 h
Supports PK study design and metabolite-tracking context.
Rat model; UPLC-MS/MS. No direct class comparison available.
Pharmacokinetics ADME Drug metabolism

Detection Frequency in Fuzi and Related Products

In a comprehensive UHPLC-QQQ-MS/MS analysis of 51 Fuzi (Aconiti Lateralis Radix Praeparata) samples and 27 Fuzi-containing products, 8-deacetylyunaconitine (DYA) was detected in 17 of 51 Fuzi samples (33.3%) and 3 of 27 products (11.1%), representing the highest detection frequency among the three hidden toxic alkaloids analyzed [1]. By comparison, yunaconitine (YAC) was detected in 10 Fuzi samples (19.6%) and 10 products (37.0%), while crassicauline A (CCA) was detected in only 3 Fuzi samples (5.8%) and none of the products [1]. The study concluded that industry and clinics should be aware of the unusually high detection rate of these alkaloids and take necessary precautions [1].

Detection in Fuzi Samples
Head-to-head
33.3% (DYA) vs. 19.6% (YAC) / 5.8% (CCA)
Establishes DYA as priority marker for QC screening in Fuzi.
51 samples; UHPLC-QQQ-MS/MS. Products: 11.1% DYA detected.
Quality control Herbal authentication Analytical chemistry

Natural Content Variation in Aconitum vilmorinianum

A validated UPLC method applied to 21 batches of Aconitum vilmorinianum Kom (Zijinlong) collected from different geographic regions in Guizhou, China, determined that 8-deacetylyunaconitine content ranges from 0.054% to 0.250% (w/w) with a mean recovery of 99.6% (RSD = 0.6%) [1]. In a separate multi-component analysis of Sanwujiaowan formulations, DYA content ranged from 87.291 to 1182.018 μg/g across 15 batches, demonstrating substantial batch-to-batch variability [2]. This established reference range provides essential calibration parameters for analytical method development and quality standard establishment.

Natural Content Range
Reported
0.054%–0.250% w/w in A. vilmorinianum
Provides calibration benchmarks for analytical method development.
21 batches; UPLC, 99.6% mean recovery. Batch variability documented.
Phytochemistry Quality standardization Method development

8-Deacetylyunaconitine Application Scenarios


Quality Control of Fuzi and Aconitum Products

Procure 8-deacetylyunaconitine as a certified reference material for UHPLC-QQQ-MS/MS or UPLC-based multi-alkaloid quantification methods targeting Aconitum herbal materials and their processed products. DYA's 33.3% detection frequency in Fuzi samples—the highest among the three hidden toxic alkaloids—makes it an essential marker for comprehensive safety assessment [1]. The validated UPLC method with mean recovery of 99.6% (RSD 0.6%) provides a robust analytical framework for laboratories establishing in-house quality control protocols [2].

In Vivo Pharmacokinetic and Metabolism Studies

Utilize 8-deacetylyunaconitine in rodent pharmacokinetic investigations where compound-specific parameters (oral bioavailability 48.5%, t1/2 3.2 h oral, AUC(0-t) 1770.0 ng/mL·h) have been established via validated UPLC-MS/MS methodology [1]. DYA is particularly relevant as a metabolic hydrolysis product of yunaconitine, positioning it as a critical analyte in studies examining the biotransformation and disposition of Aconitum alkaloids following oral administration [1].

Toxicology of Hidden Aconitum Alkaloids

Select 8-deacetylyunaconitine for comparative toxicology studies requiring quantifiable differentiation among structurally related hidden toxic alkaloids. The established oral LD50 of 60.0 mg/kg in female ICR mice—approximately 25-fold higher than yunaconitine (2.37 mg/kg) and 11-fold higher than crassicauline A (5.60 mg/kg)—provides a defined safety window that supports dosing decisions and hazard classification distinct from its more toxic analogs [1].

Phytochemical Profiling of Aconitum Species

Employ 8-deacetylyunaconitine as a reference compound for the isolation, identification, and structural confirmation of diterpenoid alkaloids from Aconitum species including A. vilmorinianum, A. forrestii, A. transsectum, and A. kongboense [1]. The documented natural abundance range (0.054%–0.250% in A. vilmorinianum) provides a quantitative benchmark for assessing extraction yields and purity during phytochemical isolation workflows [2].

Application
Selection Property
Validation Focus
Quality Control of Fuzi & Aconitum Products
Reference standard for hidden toxic alkaloid profiling
Detection frequency and method recovery benchmarks
In Vivo Pharmacokinetic & Metabolism Studies
Compound-specific PK parameter reference
Oral bioavailability and half-life context; metabolite tracking
Toxicology of Hidden Aconitum Alkaloids
Distinct toxicological profile vs. class analogs
LD50 differentiation and dosing-window context
Phytochemical Profiling of Aconitum Species
Natural abundance range reference
Extraction yield and batch consistency assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Deacetylyunaconitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.